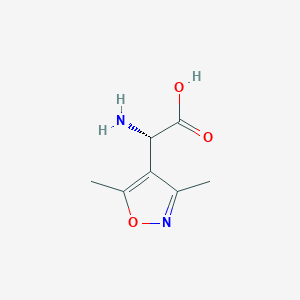![molecular formula C7H3BrINO B12875576 2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
2-Bromo-7-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C7H3BrINO and a molecular weight of 323.91 g/mol . It is characterized by the presence of bromine and iodine atoms attached to the benzoxazole ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodobenzo[d]oxazole typically involves the bromination and iodination of benzoxazole derivatives. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization to form benzoxazole. Subsequent bromination and iodination reactions introduce the bromine and iodine atoms at the desired positions on the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes using appropriate catalysts and reaction conditions. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-iodobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as amines, ethers, and thiols .
Scientific Research Applications
2-Bromo-7-iodobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-7-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-7-iodobenzo[d]oxazole include other benzoxazole derivatives, such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation can enhance the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C7H3BrINO |
|---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
2-bromo-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
InChI Key |
VYUWLHFABADKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



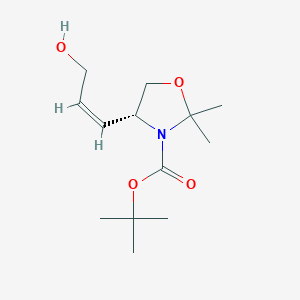
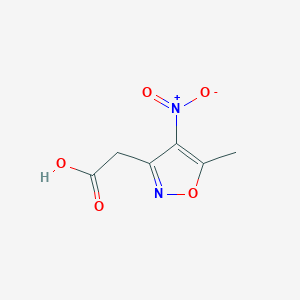
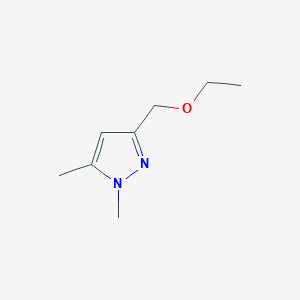

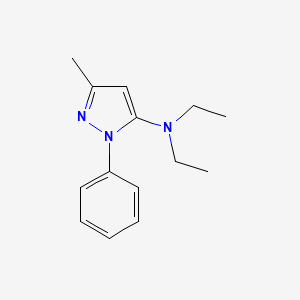
![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

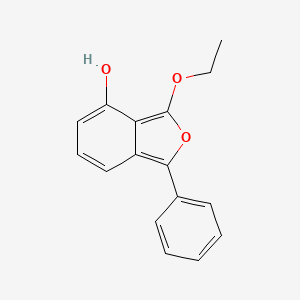

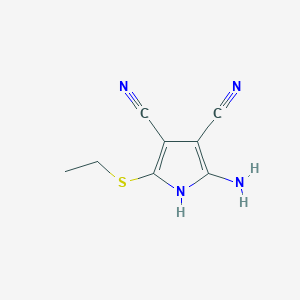
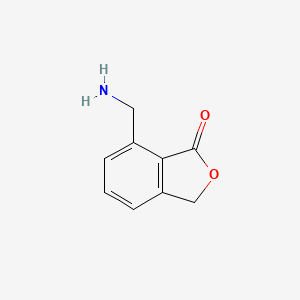
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
